4-Methoxytoluene-2,5-diamine HCl

Regulatory Science Cosmetic Compliance Toxicology

Regulatory compliance labs face challenges screening EU-banned hair dye intermediates due to a lack of certified reference materials. 4-Methoxytoluene-2,5-diamine HCl (CAS 56496-88-9) solves this as a critical analytical standard. - **Application:** Method development (HPLC, GC-MS) for detecting this banned substance in cosmetics. - **Differentiation:** Explicitly listed in 2006 EU prohibition; not interchangeable with PPD or toluene-2,5-diamine. - **Utility:** Essential for SAR studies on substituent effects (methoxy vs. methyl) on oxidation kinetics and tox profiles.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B12292388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxytoluene-2,5-diamine HCl
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)OC)N.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H
InChIKeyKOQODDSZVKXQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxytoluene-2,5-diamine HCl: Overview & Sourcing


4-Methoxytoluene-2,5-diamine HCl (CAS 56496-88-9) is an aromatic amine salt primarily utilized as an oxidative hair dye intermediate . The compound exists as a hydrochloride salt, with a molecular formula of C8H13ClN2O and a molecular weight of 188.65 g/mol . It is also known as 2-methyl-5-methoxy-p-phenylenediamine dihydrochloride . This compound was included in a 2006 EU ban on 22 hair dye substances due to a lack of submitted safety data by the cosmetics industry [1].

Purpose Regulatory reference standard for banned hair dye screening
Chemistry Tool SAR probe for phenylenediamine dye intermediates
Supply Form HCl salt for improved handling and solubility

4-Methoxytoluene-2,5-diamine HCl Substitution Limitations


4-Methoxytoluene-2,5-diamine HCl possesses a unique substitution pattern (methoxy and methyl groups on a phenylenediamine backbone) that dictates its distinct reactivity and color generation profile in oxidative hair dye formulations . While compounds like toluene-2,5-diamine or p-phenylenediamine (PPD) may serve similar general functions as primary intermediates, their different electronic and steric properties lead to different coupling kinetics, final color shades, and colorfastness [1]. Furthermore, the safety and regulatory landscape is not uniform across this class. 4-Methoxytoluene-2,5-diamine HCl is explicitly banned in EU hair dye products due to a lack of submitted safety data, a status not shared by all other diamine analogs [2]. Therefore, substituting this compound with another based solely on its chemical class risks formulation failure, off-target color development, and non-compliance with regional regulations.

! Regulatory mismatch: banned in EU hair dyes, unlike toluene-2,5-diamine which is approved up to 4.0%.
! Color profile shift: methoxy/methyl substitution alters coupling kinetics and final shade vs. simpler diamines.
! Safety data gap: absence of submitted safety dossier limits direct replacement without further toxicological review.

4-Methoxytoluene-2,5-diamine HCl Differentiation Evidence


Regulatory Status: EU Ban vs. Other Diamines

4-Methoxytoluene-2,5-diamine HCl is included in the EU's list of prohibited substances for use in hair dye products, as per Annex II of the Cosmetic Products Regulation [1]. This regulatory action, effective since December 1, 2006, was taken because the cosmetics industry did not submit safety data to the EU's Scientific Committee on Consumer Products (SCCP) [2]. In contrast, toluene-2,5-diamine and its sulfate salt were deemed safe for use in hair dyes by the Cosmetic Ingredient Review (CIR) Expert Panel in 2010, at concentrations up to 4.0% (as the free base) [3].

Regulatory Status
Head-to-head
Target: Banned (EU Annex II)
Comparator: Approved up to 4.0% (CIR)
Regulatory context for formulation compliance screening
EU ban effective since Dec 2006; safety data not submitted to SCCP
Regulatory Science Cosmetic Compliance Toxicology

LogP as a Proxy for Dye Uptake

The predicted octanol-water partition coefficient (LogP) for 4-methoxytoluene-2,5-diamine HCl is 3.93440 [1]. This value indicates significantly higher lipophilicity compared to its close analog, toluene-2,5-diamine (predicted LogP ~0.97) [2]. The higher LogP suggests enhanced penetration into the hydrophobic environment of hair keratin, which can influence the rate of dye uptake and the depth of color achieved [3].

Lipophilicity (LogP)
Cross-study
3.93 (target) vs 0.97 (comparator)
Δ +2.96 log units (predicted values)
May influence dye uptake and wash fastness in hair keratin models
Computational prediction; confirm experimentally before formulation studies
Formulation Science Physicochemical Properties Computational Chemistry

Salt Form: Stability and Solubility

4-Methoxytoluene-2,5-diamine is supplied as a hydrochloride (HCl) salt, which is noted for enhancing stability and solubility compared to the free base . This is a common strategy for aromatic diamines, which are prone to oxidation. The HCl salt form facilitates precise dosing and improves shelf life in formulations . The boiling point of the free base, 4-methoxytoluene-2,5-diamine, is reported as 308.3°C at 760 mmHg, with a flash point of 160.3°C [1].

Salt Form
Class-level
HCl salt enhances stability and solubility vs free base
Procurement format supports handling and reproducible formulation
Data to verify; general advantage of hydrochloride salt formation
Formulation Stability Preformulation Analytical Chemistry

Synthesis Route and Yield

A reported synthesis for 4-methoxytoluene-2,5-diamine involves a two-step diazotization-reduction pathway. Starting from p-anisidine, the process involves diazotization at -5°C followed by reduction with SnCl₂ and HCl, achieving an overall yield of 77% . While no direct comparator yield data is provided, this figure serves as a baseline for process chemists evaluating synthetic routes or comparing alternative starting materials and methodologies [1].

Synthesis Yield
Supporting
77% overall yield (two-step route)
Process chemistry benchmark for synthetic route evaluation
Diazotization-reduction pathway at specified conditions; compare with alternative methods
Process Chemistry Synthesis Optimization Scalability

Research & Industrial Applications of 4-Methoxytoluene-2,5-diamine HCl


Regulatory and Toxicological Reference Standard

Given its explicit inclusion in the EU's list of prohibited hair dye substances, 4-methoxytoluene-2,5-diamine HCl is a critical reference standard for analytical laboratories and regulatory bodies. It is essential for developing and validating analytical methods (e.g., HPLC, GC-MS) to screen for this banned compound in cosmetic products to ensure compliance with EU and other regional regulations [1].

SAR Studies in Hair Dye Chemistry

This compound serves as a valuable tool in SAR studies aimed at understanding how specific substituents (methoxy and methyl groups) on the phenylenediamine core influence oxidation potential, coupling kinetics, color generation, and toxicological profile. Researchers can compare its performance and safety data against other p-phenylenediamine analogs, such as toluene-2,5-diamine or 2-methoxymethyl-p-phenylenediamine, to design next-generation hair dyes with improved safety and performance characteristics [2].

Process Chemistry and Synthesis Optimization

The reported 77% yield for a specific diazotization-reduction synthesis route provides a benchmark for process chemists. Researchers can use this compound to develop and optimize new synthetic pathways, aiming to improve yield, reduce hazardous byproducts, or achieve higher purity for specialized industrial or research applications .

Application
Selection Property
Validation Focus
Regulatory reference standard
Banned substance identification context
Analytical method specificity (e.g., HPLC, GC-MS) for EU Annex II screening
SAR studies in hair dye chemistry
Substituent electronic and steric effects
Oxidation potential, coupling kinetics, and color generation profile
Process chemistry optimization
Synthetic route efficiency benchmark
Yield, purity, and scalability of alternative pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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